Allyl ethyl ether (CAS: 557-31-3) is a highly reactive, mono-functional unsaturated aliphatic ether characterized by its terminal allyl group and an ethyl substituent. With a boiling point of 65-67 °C and a density of 0.76 g/mL, it serves as a critical liquid precursor in organic synthesis, transition-metal catalyzed isomerizations, and copolymerizations . Unlike inert solvent ethers, the terminal double bond allows it to participate in hydroformylation, Claisen rearrangements, and olefin metathesis, while the ethyl group provides a specific steric and electronic profile that dictates its coordination behavior with metal catalysts . For procurement professionals and synthetic chemists, allyl ethyl ether represents a highly effective balance of volatility, reactivity, and mono-functionality, making it a strategic building block for functionalized polyolefins and complex enol ethers.
Generic substitution of allyl ethers frequently fails due to drastic differences in volatility, cross-linking potential, and transition-metal coordination strength. Substituting allyl ethyl ether with the shorter-chain allyl methyl ether introduces excessive volatility (boiling point ~43 °C), which complicates atmospheric reflux and increases evaporative losses during extended syntheses . Conversely, utilizing diallyl ether introduces a second polymerizable double bond, which inevitably leads to unintended cyclopolymerization or thermosetting cross-linking when synthesizing linear functionalized polymers [1]. Furthermore, the aliphatic oxygen in allyl ethyl ether acts as a strong Lewis base capable of forming stable metal chelates, a behavior fundamentally distinct from aryl allyl ethers (e.g., allyl phenyl ether), meaning that substitution will fundamentally alter catalyst resting states and reaction pathways in organometallic processes.
In bench-scale and industrial synthesis, solvent and reagent volatility dictate equipment requirements. Allyl ethyl ether possesses a boiling point of 65-67 °C, whereas its closest structural analog, allyl methyl ether, boils at 42-43 °C . This ~23 °C difference allows allyl ethyl ether to be utilized in standard atmospheric reflux setups without the severe evaporative losses or pressurized reactor requirements associated with highly volatile methyl ethers .
| Evidence Dimension | Boiling Point / Evaporative Loss Potential |
| Target Compound Data | 65-67 °C |
| Comparator Or Baseline | Allyl methyl ether: 42-43 °C |
| Quantified Difference | ~23 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables standard atmospheric reflux and reduces evaporative reagent loss, lowering equipment costs and improving safety profiles.
When incorporating polar functional groups into polyolefins via transition-metal catalyzed insertion polymerization, monomer selection dictates the polymer architecture. Allyl ethyl ether acts as a mono-functional monomer, allowing for the formation of linear copolymers or acting as a chain terminator [1]. In contrast, diallyl ether possesses two reactive sites, which leads to cyclopolymerization or unwanted cross-linking (thermosetting) of the polymer matrix [2].
| Evidence Dimension | Copolymer structure / Cross-linking tendency |
| Target Compound Data | 1 polymerizable allyl group (linear architecture) |
| Comparator Or Baseline | Diallyl ether: 2 polymerizable allyl groups (cross-linking/cyclization) |
| Quantified Difference | Absence of secondary cross-linking sites |
| Conditions | Transition-metal catalyzed insertion copolymerization |
Crucial for procuring a monomer that introduces pendant ether functionality without causing irreversible gelation or cross-linking in the final polymer.
Allyl ethyl ether demonstrates superior reactivity in Iridium-catalyzed tandem alkene isomerization and 1,3-rearrangements. Under standard Ir-catalysis, allyl ethyl ether delivers the target 1,3-rearrangement enol ether in 92% yield [1]. In the same catalytic system, secondary and more sterically hindered allyl ethers suffer from reduced reactivity, yielding only 70-86% of the desired rearranged products [1].
| Evidence Dimension | Product yield in Ir-catalyzed 1,3-rearrangement |
| Target Compound Data | 92% product yield |
| Comparator Or Baseline | Secondary allyl ethers: 70-86% yield |
| Quantified Difference | +6% to +22% higher yield |
| Conditions | Iridium-catalyzed tandem alkene isomerization/1,3-rearrangement |
Maximizes atom economy and throughput when synthesizing linear enol ethers for downstream Coates-Claisen rearrangements.
The Lewis basicity of the ether oxygen strongly influences transition metal catalysis. In Pt(II)-catalyzed isomerizations, the aliphatic oxygen of allyl ethyl ether strongly coordinates to the metal center, forming a stable O-chelate that arrests the catalytic cycle (0% isomerization) [1]. Conversely, allyl phenyl ether, which has a less Lewis-basic oxygen due to aryl resonance, undergoes rapid and complete isomerization [1].
| Evidence Dimension | Reactivity in Pt(II)-catalyzed isomerization |
| Target Compound Data | 0% conversion (forms stable arrested O-chelate) |
| Comparator Or Baseline | Allyl phenyl ether: High conversion to Z-isomer |
| Quantified Difference | Complete catalytic arrest vs. active turnover |
| Conditions | Pt(II)-catalyzed isomerization (e.g., dppb ligand systems) |
Allows researchers to intentionally select AEE to isolate stable catalytic intermediates, or dictates the procurement of alternative catalysts (like Ru or Ir) for successful isomerization.
Due to its single polymerizable double bond, allyl ethyl ether is a highly suitable polar comonomer in insertion polymerizations where pendant ether groups are required. It avoids the irreversible cross-linking and cyclopolymerization associated with diallyl ether, ensuring the resulting polymer remains processable and linear[1].
Allyl ethyl ether is highly effective as a starting material for Iridium-catalyzed 1,3-rearrangements, yielding linear enol ethers at >90% efficiency. Its low steric hindrance compared to secondary allyl ethers makes it a highly efficient procurement choice for maximizing atom economy in complex organic synthesis [2].
In scale-up and benchtop syntheses requiring extended heating, allyl ethyl ether is selected over allyl methyl ether. Its boiling point of 65-67 °C allows for standard atmospheric reflux, minimizing evaporative loss and eliminating the need for specialized pressurized reactors.
In mechanistic organometallic studies, allyl ethyl ether is utilized to intentionally arrest transition metal catalysts (such as specific Pt(II) complexes). Its strong Lewis basicity forms stable O-chelates, allowing researchers to isolate and characterize intermediate species that would otherwise rapidly turn over with aryl allyl ethers [3].
Flammable;Irritant